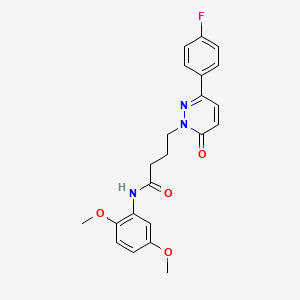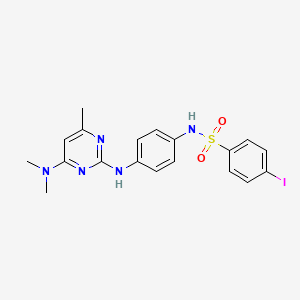
2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)pteridin-4-amine
Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPP-4 or BPP4A and belongs to the class of pteridine derivatives. BPP-4 has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mechanism of Action
The mechanism of action of BPP-4 is not fully understood. However, it has been suggested that BPP-4 may exert its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BPP-4 may also induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory effects of BPP-4 may be due to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The anti-viral activity of BPP-4 may be due to its ability to inhibit the activity of the hepatitis C virus NS5B polymerase.
Biochemical and physiological effects:
BPP-4 has been found to exhibit various biochemical and physiological effects. BPP-4 has been shown to inhibit the growth and proliferation of cancer cells. BPP-4 has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, BPP-4 has been found to inhibit the activity of the hepatitis C virus NS5B polymerase, which may contribute to its anti-viral activity.
Advantages and Limitations for Lab Experiments
BPP-4 has several advantages for lab experiments. BPP-4 is relatively easy to synthesize and yields high purity and high yield of the compound. BPP-4 has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using BPP-4 in lab experiments. BPP-4 has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, the mechanism of action of BPP-4 is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on BPP-4. Further studies are needed to elucidate the mechanism of action of BPP-4 and its potential therapeutic applications. Studies on the toxicity and pharmacokinetics of BPP-4 are also needed to determine its safety and efficacy in vivo. Additionally, studies on the structure-activity relationship of BPP-4 may lead to the development of more potent and selective derivatives of the compound.
Scientific Research Applications
BPP-4 has been extensively studied for its potential therapeutic applications. The anti-cancer activity of BPP-4 has been demonstrated in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPP-4 has been found to induce cell cycle arrest and apoptosis in cancer cells. BPP-4 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BPP-4 has been found to exhibit anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7/c1-17-7-8-19(15-20(17)25)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPXJYIOOISJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)pteridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine](/img/structure/B3413266.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzenesulfonyl)piperazine](/img/structure/B3413267.png)

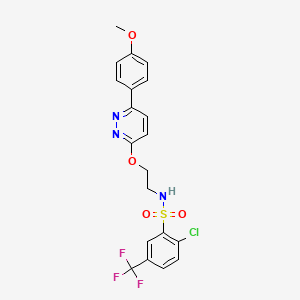
![(2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3413283.png)
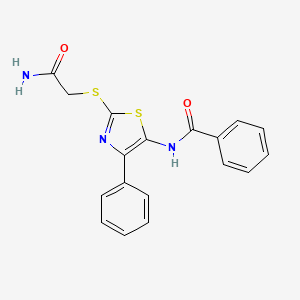
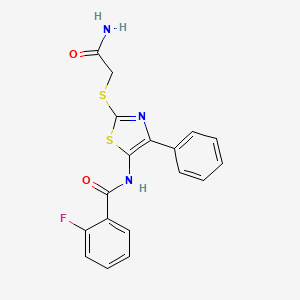


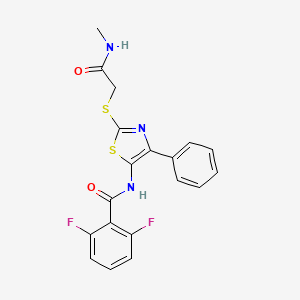
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B3413327.png)
